molecular formula C22H43NO2 B13809120 18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol CAS No. 56666-49-0

18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol

Cat. No.: B13809120
CAS No.: 56666-49-0
M. Wt: 353.6 g/mol
InChI Key: MNLWCEDTFXXDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol is a complex organic compound with a molecular formula of C28H46N2O3 This compound is characterized by the presence of a pyrrolidine ring attached to an octadecanol backbone, with an oxo group at the 18th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of octadecanoic acid with pyrrolidine in the presence of a dehydrating agent to form the pyrrolidinyl derivative. This intermediate is then subjected to oxidation to introduce the oxo group at the 18th position. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridinium chlorochromate (PCC) for the oxidation step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

Scientific Research Applications

18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol involves its interaction with specific molecular targets and pathways. The oxo group and pyrrolidinyl moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 18-Oxo-18-(1-pyrrolidinyl)octadecanoate
  • 18-Oxo-18-(1-pyrrolidinyl)hexadecanoate
  • 18-Oxo-18-(1-pyrrolidinyl)dodecanoate

Uniqueness

18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol is unique due to its specific structural features, including the position of the oxo group and the presence of the pyrrolidinyl ring

Properties

CAS No.

56666-49-0

Molecular Formula

C22H43NO2

Molecular Weight

353.6 g/mol

IUPAC Name

12-hydroxy-1-pyrrolidin-1-yloctadecan-1-one

InChI

InChI=1S/C22H43NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h21,24H,2-20H2,1H3

InChI Key

MNLWCEDTFXXDSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)N1CCCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.